molecular formula C13H18OS B13655149 3-Methyl-1-((3-methylbenzyl)thio)butan-2-one

3-Methyl-1-((3-methylbenzyl)thio)butan-2-one

Cat. No.: B13655149
M. Wt: 222.35 g/mol
InChI Key: GNZGYDZUSCKYOD-UHFFFAOYSA-N
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Description

3-Methyl-1-((3-methylbenzyl)thio)butan-2-one is an organic compound with the molecular formula C13H18OS. This compound is characterized by the presence of a thioether linkage and a ketone functional group. It is a derivative of butanone, where the hydrogen atoms are substituted with methyl and 3-methylbenzylthio groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-((3-methylbenzyl)thio)butan-2-one typically involves the reaction of 3-methylbenzyl chloride with 3-methyl-2-butanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the thioether group.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-((3-methylbenzyl)thio)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position, where the thioether group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted thioethers.

Scientific Research Applications

3-Methyl-1-((3-methylbenzyl)thio)butan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-((3-methylbenzyl)thio)butan-2-one involves its interaction with various molecular targets. The thioether group can undergo oxidation to form reactive intermediates that can interact with biological macromolecules. The ketone group can also participate in nucleophilic addition reactions, leading to the formation of adducts with proteins and nucleic acids. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-butanone: A simpler ketone without the thioether group.

    3-Methyl-1-((2-methylbenzyl)thio)butan-2-one: A structural isomer with the thioether group attached to a different position on the benzyl ring.

    3-Methyl-2-butene-1-thiol: A related compound with a thiol group instead of a thioether.

Uniqueness

3-Methyl-1-((3-methylbenzyl)thio)butan-2-one is unique due to the presence of both a thioether and a ketone functional group, which allows it to participate in a wide range of chemical reactions. Its structural features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

3-methyl-1-[(3-methylphenyl)methylsulfanyl]butan-2-one

InChI

InChI=1S/C13H18OS/c1-10(2)13(14)9-15-8-12-6-4-5-11(3)7-12/h4-7,10H,8-9H2,1-3H3

InChI Key

GNZGYDZUSCKYOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSCC(=O)C(C)C

Origin of Product

United States

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